Acridine-9-carbaldehyde
CAS No.: 885-23-4
Cat. No.: VC21307047
Molecular Formula: C14H9NO
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885-23-4 |
---|---|
Molecular Formula | C14H9NO |
Molecular Weight | 207.23 g/mol |
IUPAC Name | acridine-9-carbaldehyde |
Standard InChI | InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H |
Standard InChI Key | ISOCABSXIKQOOV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O |
Introduction
Parameter | Information |
---|---|
IUPAC Name | Acridine-9-carbaldehyde |
Common Names | 9-Acridinecarboxaldehyde, 9-Formylacridine, Acridine-9-carboxaldehyde, Acridine, 9-formyl- |
CAS Registry Number | 885-23-4 |
EC Number | 804-978-7 |
Molecular Formula | C₁₄H₉NO |
Chemical Properties
Acridine-9-carbaldehyde possesses a unique chemical structure that contributes to its distinctive properties and reactivity. The presence of the aldehyde group at the 9-position provides a reactive site for various chemical transformations, making the compound valuable in organic synthesis.
Physical Properties
The compound exists as a solid at room temperature with characteristic fluorescent properties. Its physical properties are influenced by the aromatic acridine scaffold and the aldehyde functional group, contributing to its applications in various fields.
Spectroscopic Properties
The spectroscopic characteristics of Acridine-9-carbaldehyde, particularly its fluorescence properties, have been extensively studied. When covalently bound to amine-modified silica, Acridine-9-carbaldehyde (9-ACA) exhibits significant fluorescence lifetime changes of approximately 15 ns between pH 3-6, although it demonstrates minimal pH sensitivity when dissolved in buffer solutions alone .
Biological Activities
Acridine-9-carbaldehyde exhibits notable biological activities that have positioned it as a compound of interest in pharmaceutical research and development.
Antibacterial Properties
The compound has demonstrated potential antibacterial activities, making it a candidate for studies related to infectious disease treatment. Its mechanism of action against bacterial cells is attributed to its ability to intercalate with DNA, potentially disrupting bacterial DNA replication and transcription processes .
Antitumor Activities
Acridine-9-carbaldehyde has shown significant cytotoxicity against certain cancer cell lines, positioning it as a valuable candidate in cancer inhibition research. The compound's ability to interact with DNA and potentially interfere with cellular processes makes it particularly relevant in oncological studies .
Applications in Fluorescence pH Sensing
One of the most promising applications of Acridine-9-carbaldehyde is in the development of fluorescence lifetime (FL) based pH sensors.
Fluorescence Lifetime Variations
When covalently bound to amine-modified silica, Acridine-9-carbaldehyde demonstrates significant fluorescence lifetime changes of approximately 15 ns within the pH range of 3-6. This property makes it potentially valuable for the development of new fluorescence lifetime pH sensors, particularly for acidic environments .
Comparison with Related Compounds
Table 2 presents a comparison between Acridine-9-carbaldehyde and a related compound, 9-acridinemethanamine (9-AMA), in terms of their fluorescence lifetime responses to pH changes.
Table 2: Comparison of Fluorescence Lifetime Responses of Acridine Derivatives
Compound | FL Change in Solution | pH Range in Solution | FL Change When Immobilized | pH Range When Immobilized |
---|---|---|---|---|
Acridine-9-carbaldehyde (9-ACA) | Not significant | N/A | 15 ns | pH 3-6 |
9-Acridinemethanamine (9-AMA) | 11 ns | pH 2-5 | 11 ns | pH 2-5 |
This comparison highlights the distinct behavior of Acridine-9-carbaldehyde, which requires immobilization on amine-modified silica to exhibit significant pH-dependent fluorescence lifetime changes, unlike 9-AMA, which demonstrates pH sensitivity both in solution and when immobilized .
Hazard Type | Classification | GHS Code | Hazard Statement |
---|---|---|---|
Acute Toxicity (Oral) | Acute Tox. 4 | GHS07 | H302: Harmful if swallowed |
Skin Irritation | Skin Irrit. 2 | GHS07 | H315: Causes skin irritation |
Eye Irritation | Eye Irrit. 2 | GHS07 | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | GHS07 | H335: May cause respiratory irritation |
Aquatic Toxicity | Aquatic Chronic 3 | - | H412: Harmful to aquatic life with long lasting effects |
Research Applications and Derivatives
Acridine-9-carbaldehyde serves as a valuable precursor in the synthesis of diverse biologically active compounds with potential therapeutic applications.
Synthesis of Thiosemicarbazones
Recent research has focused on the synthesis of acridine thiosemicarbazones using Acridine-9-carbaldehyde as a key reactant. These derivatives are formed through a two-step reaction involving various isothiocyanates and hydrazine, followed by treatment with acridin-9-carbaldehyde .
DNA-Binding Properties of Derivatives
The acridine thiosemicarbazone derivatives synthesized from Acridine-9-carbaldehyde have demonstrated notable DNA-binding properties. Spectrophotometric studies, including UV-vis absorption, fluorescence, and circular/linear dichroism, along with viscometry, have been employed to characterize these interactions. The binding constants (K) for these derivatives have been estimated to range between 2.2 and 7.8 × 10^4 M^-1, indicating moderate to strong affinity for DNA .
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